molecular formula C25H29N3O3 B1676813 MRE-269 CAS No. 475085-57-5

MRE-269

Cat. No.: B1676813
CAS No.: 475085-57-5
M. Wt: 419.5 g/mol
InChI Key: OJQMKCBWYCWFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MRE-269, also known as ACT-333679, is an orally available and long-acting prostacyclin receptor agonist prodrug. It is an active metabolite of Selexipag and is primarily used for the treatment of pulmonary arterial hypertension. This compound acts as a selective prostacyclin receptor agonist, inducing vasodilation and increasing cyclic adenosine monophosphate levels in human pulmonary arterial smooth muscle cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MRE-269 involves multiple steps, starting from the appropriate pyrazine derivativesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

MRE-269 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.

Major Products

Scientific Research Applications

MRE-269 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study prostacyclin receptor agonists and their interactions.

    Biology: Investigated for its effects on cellular signaling pathways and vasodilation mechanisms.

    Medicine: Primarily used in the treatment of pulmonary arterial hypertension, with ongoing research into its potential for other cardiovascular conditions.

    Industry: Utilized in the development of new therapeutic agents targeting prostacyclin receptors

Mechanism of Action

MRE-269 exerts its effects by selectively agonizing the prostacyclin receptor (IP receptor). This activation leads to an increase in cyclic adenosine monophosphate levels, resulting in vasodilation and reduced pulmonary arterial pressure. The molecular targets include the prostacyclin receptor and associated signaling pathways, which play a crucial role in regulating vascular tone and blood flow .

Comparison with Similar Compounds

Similar Compounds

    Epoprostenol: A prostacyclin analog used for similar therapeutic purposes.

    Iloprost: Another prostacyclin analog with similar vasodilatory effects.

    Treprostinil: A prostacyclin analog used in the treatment of pulmonary arterial hypertension.

Uniqueness of MRE-269

This compound is unique due to its oral availability and long-acting nature, which distinguishes it from other prostacyclin analogs that often require intravenous or inhalation administration. Its selective agonism of the prostacyclin receptor and favorable pharmacokinetic profile make it a valuable therapeutic agent .

Biological Activity

MRE-269, an active metabolite of selexipag, is a selective agonist of the prostacyclin receptor (IP receptor) that has shown significant promise in various biological activities, particularly in the context of pulmonary hypertension and neuroprotection following ischemic events. This article synthesizes findings from diverse studies to elucidate the compound's biological effects, mechanisms of action, and potential therapeutic applications.

This compound primarily exerts its effects through the activation of the IP receptor, leading to vasodilation and antiproliferative effects on smooth muscle cells. The compound has demonstrated a high selectivity for the IP receptor, which is crucial for its therapeutic efficacy.

Key Mechanisms:

  • Vasodilation: this compound promotes relaxation of vascular smooth muscle, which is vital in managing conditions like chronic thromboembolic pulmonary hypertension (CTEPH) .
  • Antiproliferative Effects: In studies involving pulmonary arterial smooth muscle cells (PASMCs) from CTEPH patients, this compound exhibited a potent antiproliferative effect, upregulating ID1 and ID3 genes involved in cell cycle regulation .

Neuroprotective Effects

Recent research has highlighted this compound's neuroprotective properties, particularly in models of ischemic stroke. In aged rats subjected to middle cerebral artery occlusion (MCAO), this compound treatment resulted in notable improvements in neurological recovery and reductions in infarct volume.

Findings:

  • Reduction in Infarct Volume: Quantitative MRI data indicated that this compound significantly decreased brain damage compared to vehicle-treated controls .
  • Cytokine Modulation: The treatment led to decreased levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and reduced oxidative stress markers .
  • Blood-Brain Barrier Protection: this compound effectively mitigated blood-brain barrier disruption, as evidenced by reduced immunoglobulin G extravasation into the ischemic brain .

Pharmacokinetics

This compound has a favorable pharmacokinetic profile, with a half-life ranging from 6 to 8 hours, allowing for twice-daily dosing. This characteristic enhances patient compliance and therapeutic effectiveness .

Case Studies

  • Stroke Recovery in Aged Rats:
    • Study Design: Aged rats were treated with this compound post-MCAO.
    • Outcomes: Significant long-term recovery in locomotor and sensory functions was observed, alongside reduced oxidative stress and inflammatory markers .
  • CTEPH Patient Response:
    • Study Design: PASMCs from CTEPH patients were treated with this compound.
    • Outcomes: Enhanced antiproliferative response compared to normal PASMCs was noted, indicating potential for targeted therapy in pulmonary hypertension .

Summary Table of Biological Activities

Activity TypeDescriptionKey Findings
Vasodilation Relaxation of vascular smooth muscleSignificant reduction in pulmonary arterial pressure
Antiproliferative Inhibition of PASMC proliferationIncreased expression of ID1 and ID3 genes
Neuroprotection Protection against ischemic brain injuryReduced infarct volume and improved recovery post-MCAO
Cytokine Modulation Decrease in pro-inflammatory cytokinesLower levels of IL-1β, TNF-α post-treatment
Blood-Brain Barrier Preservation of BBB integrity during ischemiaLess IgG extravasation observed

Q & A

Basic Research Questions

Q. What is the molecular mechanism of MRE-269 in pulmonary arterial hypertension (PAH)?

this compound, the active metabolite of Selexipag, selectively agonizes the prostacyclin (IP) receptor, activating cAMP signaling pathways. This inhibits pulmonary artery smooth muscle cell (PASMC) proliferation and induces vasodilation . Its specificity for the IP receptor (Ki = 20 nM in humans) minimizes off-target effects on other prostanoid receptors . Methodologically, IP receptor binding assays and cAMP quantification (e.g., ELISA) are critical for validating this mechanism in vitro .

Q. How does this compound's pharmacokinetics differ between species?

In rats, this compound is rapidly metabolized from Selexipag due to carboxylesterase 1 (CES1) in blood, leading to higher systemic exposure. In humans, CES1 is liver-specific, resulting in slower metabolism and prolonged plasma presence (half-life: 9.4–14.2 hours vs. Selexipag’s 0.8–2.1 hours). Researchers should use species-specific pharmacokinetic models and LC-MS/MS for plasma concentration profiling to account for these differences .

Q. What in vitro models are suitable for studying this compound’s anti-proliferative effects?

Primary human PASMC cultures treated with this compound (0–300 nM) and assessed via [³H]thymidine incorporation or BrdU assays are standard. Dose-dependent inhibition of proliferation (IC₅₀ ~2.7 μM in murine models) correlates with reduced CCND1 (cyclin D1) expression, a cell cycle regulator . Include endothelin-1 or platelet-derived growth factor as proliferative stimuli to mimic PAH pathology .

Advanced Research Questions

Q. How can conflicting gene expression data (e.g., DUSP1 suppression vs. induction) be resolved in this compound studies?

Evidence shows DUSP1 mRNA decreases at low this compound concentrations (10–30 nM) but rebounds at higher doses (100–300 nM) . This biphasic response may reflect feedback loops or off-target effects at supra-physiological doses. Researchers should:

  • Perform time-course experiments to track dynamic expression changes.
  • Combine RNA-seq with phosphoproteomics to map downstream MAPK pathways.
  • Validate findings using siRNA knockdown of DUSP1 to confirm its role in this compound’s efficacy.

Q. What experimental designs address species-specific discrepancies in this compound’s efficacy?

While this compound shows stronger vasodilation in murine pulmonary arteries (IC₅₀ = 2.7 μM vs. 11 μM for Selexipag), its partial agonist activity in human cells may limit translatability . To mitigate this:

  • Use humanized IP receptor transgenic models to isolate species-specific signaling.
  • Compare this compound’s efficacy against full agonists (e.g., iloprost) in cAMP accumulation assays .
  • Incorporate microphysiological systems (e.g., lung-on-a-chip) to simulate human vascular dynamics .

Q. How does this compound’s neuroprotective potential intersect with its primary role in PAH?

Post-injury this compound administration reduces neural damage in murine excitotoxicity models by attenuating Ca²⁺ influx, independent of COX-2 pathways . To explore this secondary application:

  • Conduct dual-disease models (e.g., PAH with comorbid neurovascular injury).
  • Measure IP receptor density in neuronal vs. vascular tissues via autoradiography.
  • Assess blood-brain barrier permeability using in situ perfusion models .

Q. Methodological Considerations

Q. What controls are essential for this compound dose-response studies?

  • Positive controls : Iloprost (full IP agonist) and Selexipag (prodrug control).
  • Negative controls : IP receptor antagonists (e.g., RO1138452) to confirm target specificity.
  • Solvent controls : DMSO concentration matched to treatment groups to rule out solvent toxicity .

Q. How can researchers optimize assays for this compound’s anti-platelet effects?

Use light transmission aggregometry with human platelet-rich plasma stimulated by collagen or ADP. This compound’s inhibition of aggregation (IC₅₀ ~100 nM) should be compared to aspirin or prostacyclin analogs. Include thromboxane A2 receptor blockers to isolate IP-mediated effects .

Q. Data Interpretation Challenges

Q. Why does this compound exhibit partial agonism in some assays despite high IP receptor affinity?

Partial agonism may arise from tissue-specific receptor coupling efficiency or biased signaling (e.g., preferential activation of cAMP over β-arrestin pathways). Utilize BRET/FRET biosensors to quantify pathway bias and molecular dynamics simulations to map ligand-receptor interactions .

Q. How should contradictory findings on this compound’s efficacy versus APD811 be contextualized?

APD811, a full IP agonist, outperforms this compound in vasodilation and anti-proliferative assays but has a shorter half-life . Researchers must balance efficacy and pharmacokinetics:

  • Compare area-under-the-curve (AUC) metrics rather than peak concentrations.
  • Use combinatorial models (e.g., this compound + endothelin receptor antagonists) to assess synergy .

Properties

IUPAC Name

2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQMKCBWYCWFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801153092
Record name 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475085-57-5
Record name 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475085-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ACT-333679
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475085575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACT-333679
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9PC7N0DID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

21.07 g of 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tert-butyl ester was dissolved in 200 ml of methanol and 60 ml of 1N sodium hydroxide solution was added. After the mixture was heated at reflux for 2 hours, the solvent was evaporated under reduced pressure and the residue was dissolved in water. After washing with diethyl ether, the aqueous layer was neutralized with 60 ml of 1N hydrochloric acid and then extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure, and then the residue was washed with diisopropyl ether to obtain 15.82 g of the desired compound.
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MRE-269
Reactant of Route 2
Reactant of Route 2
MRE-269
Reactant of Route 3
Reactant of Route 3
MRE-269
Reactant of Route 4
MRE-269
Reactant of Route 5
MRE-269
Reactant of Route 6
Reactant of Route 6
MRE-269

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.